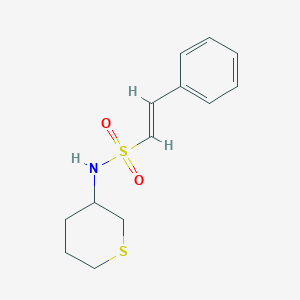

(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

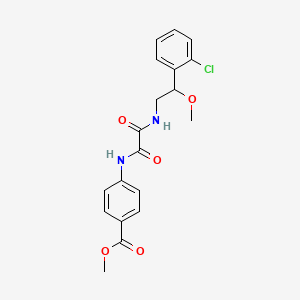

(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, also known as TES, is a widely used chemical compound in scientific research. It is a sulfonamide-based compound that is commonly used in the synthesis of peptides and proteins. TES is known for its unique structure and properties, which make it a valuable tool in the field of biochemistry.

Applications De Recherche Scientifique

Necrosis Signaling Inhibition

A study identified a small molecule, structurally related to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, as a specific inhibitor of necrosis downstream of RIP3 activation. This compound, referred to as necrosulfonamide, targets the mixed lineage kinase domain-like protein (MLKL) and prevents necrosis, indicating potential applications in controlling pathological conditions where programmed cell death plays a crucial role. The interaction between necrosulfonamide and RIP3 highlights the role of sulfonamide derivatives in modulating cell death pathways, which is critical for therapeutic interventions in diseases characterized by excessive cell death (Liming Sun et al., 2012).

Endothelin Receptor Antagonism

Another research area involves the synthesis and exploration of 2-phenylethenesulfonamide derivatives, including compounds structurally similar to this compound, as novel classes of endothelin receptor antagonists. These compounds, through their action on endothelin receptors, have shown promising results in modulating cardiovascular functions and treating related disorders. The detailed structure-activity relationships of these compounds underline their potential as therapeutic agents for cardiovascular diseases (H. Harada et al., 2001).

Anticancer Drug Candidates

In the realm of oncology, certain sulfonamide derivatives, including those related to this compound, have been evaluated for their potential as anticancer agents. These compounds have demonstrated selective inhibitory effects on carbonic anhydrase IX and XII isoforms, which are overexpressed in several types of cancer. Their selective inhibition could lead to the development of new anticancer therapies with minimal side effects (H. Gul et al., 2018).

Synthesis and Pharmaceutical Applications

Research into the synthesis of (E)-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, including methodologies that may involve compounds like this compound, showcases the compound's versatility in chemical synthesis. This approach has significant implications for the preparation of pharmaceuticals and highlights the compound's role in the development of new therapeutic agents (A. Aramini et al., 2003).

Propriétés

IUPAC Name |

(E)-2-phenyl-N-(thian-3-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S2/c15-18(16,14-13-7-4-9-17-11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13-14H,4,7,9,11H2/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRVIAPJOGLBGH-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CSC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)

![3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2384976.png)

![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)

![1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2384979.png)

![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)

![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2384984.png)

![3-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2384986.png)

![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2384988.png)

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)

![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)